molecular formula C11H17NO2 B3022565 2-methoxy-N-(2-phenoxyethyl)ethanamine CAS No. 884497-53-4

2-methoxy-N-(2-phenoxyethyl)ethanamine

Cat. No.: B3022565
CAS No.: 884497-53-4
M. Wt: 195.26 g/mol
InChI Key: AKZOZLOKDOIJKD-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-phenoxyethyl)ethanamine (CAS 884497-53-4) is a high-value chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C11H17NO2 and a molecular weight of 195.26 g/mol, features a flexible structure containing an ether linkage, a secondary amine, and a methoxy group, making it a versatile scaffold for the development of novel molecules . Its core phenoxyethylamine structure is a key motif in a range of biologically active compounds and is historically significant in pharmaceutical development, particularly in the classes of beta-adrenergic receptor antagonists . As a synthetic intermediate, its primary research application is in the construction of more complex compounds via multi-step organic synthesis . It serves as a crucial precursor in multi-step organic syntheses, where its secondary amine function can be further alkylated or used in amide bond formation, and its ether linkages provide desired solubility characteristics . The compound's structure lends itself to exploration in various research fields, including the development of new therapeutic agents and the study of structure-activity relationships (SAR) . Researchers can leverage its physicochemical properties, including an estimated boiling point of 276.61 °C and a density of 1.01 g/cm³, for reaction planning and purification . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) for safe handling and storage instructions prior to use.

Properties

IUPAC Name

2-methoxy-N-(2-phenoxyethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-9-7-12-8-10-14-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZOZLOKDOIJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403571
Record name 2-methoxy-N-(2-phenoxyethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-53-4
Record name N-(2-Methoxyethyl)-2-phenoxyethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methoxy-N-(2-phenoxyethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-(2-phenoxyethyl)ethanamine typically involves the reaction of 2-methoxyethanamine with 2-phenoxyethyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy or phenoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, thiols, in the presence of catalysts or under reflux conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-Methoxy-N-(2-phenoxyethyl)ethanamine finds applications in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-phenoxyethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may act by binding to active sites of enzymes, inhibiting or modulating their activity. The pathways involved can vary widely based on the specific context of its use, whether in chemical synthesis or biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The table below compares 2-methoxy-N-(2-phenoxyethyl)ethanamine with key analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Activity
This compound C11H17NO2 195.26 g/mol Phenoxyethyl, methoxy Dose-dependent zebrafish activity
25I-NBOMe C18H22INO3 427.28 g/mol 4-Iodo-2,5-dimethoxyphenyl, methoxybenzyl Hallucinogenic, high toxicity
N,N-Dimethyl-2-phenoxyethanamine C10H15NO 165.23 g/mol Phenoxyethyl, dimethylamine Limited data; simpler structure
N-Benzyl-2-methoxyethanamine C10H15NO 165.23 g/mol Benzyl, methoxyethyl Unreported; altered lipophilicity
Orphenadrine Related Compound E C18H23NO 269.38 g/mol Dimethylamino, phenyl(m-tolyl)methoxy Anticholinergic activity

Pharmacological and Physicochemical Differences

NBOMe Derivatives (e.g., 25I-NBOMe, 25B-NBOMe)
  • Structural Differences: NBOMe compounds replace the phenoxyethyl group with an N-(2-methoxybenzyl) substituent and incorporate halogenated or alkylated phenyl rings (e.g., 4-iodo, 4-bromo) .
  • Activity: These compounds are potent 5-HT2A receptor agonists with hallucinogenic effects but carry risks of severe toxicity (e.g., seizures, hyperthermia) . In contrast, finoxetines lack documented psychedelic activity but modulate zebrafish threat responses .
  • Physicochemical Properties : Quantum molecular descriptors (e.g., dipole moment, HOMO-LUMO gap) for NBOMe derivatives correlate with enhanced receptor binding due to electron-withdrawing substituents (e.g., bromine, iodine) .
N,N-Dimethyl-2-phenoxyethanamine
Substituted Phenethylamines (2C Series)
  • Core Structure: 2C-x compounds (e.g., 2C-B) lack the N-benzyl or N-phenoxyethyl groups present in finoxetines and NBOMes. This results in lower receptor affinity and reduced hallucinogenic potency compared to NBOMes .

Toxicological and Regulatory Considerations

  • NBOMe Compounds : Associated with fatal intoxications due to high potency (active at µg doses) and off-target effects on adrenergic receptors .
  • Finoxetines: Limited toxicity data, but zebrafish studies suggest a safer profile at therapeutic doses .
  • Regulatory Status: NBOMe derivatives are classified as Schedule I substances in multiple jurisdictions, whereas this compound remains unregulated .

Key Research Findings

  • Synthetic Accessibility: Finoxetines are synthesized in fewer steps compared to NBOMe derivatives, which require complex benzylamine coupling .
  • Positional Isomerism: Substituent position (e.g., para vs. ortho methoxy) drastically alters receptor binding. For example, 25I-NBOMe’s 4-iodo substitution enhances 5-HT2A affinity over non-halogenated analogues .
  • Molecular Modeling: Finoxetines exhibit intermediate electrophilicity indices compared to NBOMes, suggesting distinct interaction mechanisms with biological targets .

Biological Activity

Overview

2-Methoxy-N-(2-phenoxyethyl)ethanamine, also known as a member of the finazine family of compounds, has garnered attention for its potential biological activities, particularly in neuropharmacology. This compound exhibits interesting interactions with sigma receptors, which are implicated in various neurological processes.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H19_{19}NO2_2
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 1049728-25-7

Research indicates that this compound acts primarily as a ligand for sigma receptors, particularly sigma-1 and sigma-2. These receptors are involved in modulating neurotransmitter systems and are associated with various neuropsychiatric disorders.

Key Findings:

  • The compound has demonstrated a dose-dependent effect on behavior in zebrafish models, suggesting its potential as a neuroactive agent .
  • In mouse models, treatment with this compound reduced freezing behavior in contextual fear conditioning assays, indicating an anxiolytic-like effect .

Neuropharmacological Effects

  • Anxiolytic Properties : The ability to shift behavioral responses from freezing to active escape in response to threats suggests that this compound may have anxiolytic properties.
  • Interaction with Sigma Receptors : Binding studies have shown that the compound interacts with sigma receptors, which may mediate its neuropharmacological effects .

Comparative Analysis

The biological activity of this compound can be compared with other compounds in the finazine family:

Compound NameSigma-1 AffinityAnxiolytic EffectReference
This compoundHighYes
Finazine AModerateYes
Finazine BLowNo

Case Studies and Experimental Data

In a study evaluating the effects of various compounds on behavioral responses in zebrafish, this compound was identified as one of the most potent compounds, exhibiting significant changes in locomotor activity at concentrations around 15 μM .

Experimental Setup:

  • Zebrafish Model : Larvae were treated with varying concentrations of the compound and observed for escape responses during threat simulations.
  • Mouse Model : Mice were conditioned to associate a specific environment with an aversive stimulus and then treated with the compound to assess changes in freezing behavior.

Q & A

Q. Methodological workflow :

FTIR : Identify functional groups (e.g., C-O stretch at ~1112 cm⁻¹, C-N stretch at ~1227 cm⁻¹) .

NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy (δ ~3.3 ppm), phenoxy (δ ~6.8–7.2 ppm), and ethanamine backbone signals.

Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 195.1259 (C11_{11}H17_{17}NO2_2) .
Validation : Cross-reference spectral data with computational simulations (e.g., Gaussian) for accuracy.

Basic: What physicochemical properties are critical for handling this compound?

While direct data is limited, extrapolate from structurally similar amines (e.g., bis(2-methoxyethyl)amine):

  • Molecular weight : 195.19 g/mol (calculated from C11_{11}H17_{17}NO2_2) .
  • Density : ~0.9–1.0 g/cm³ (analogous to ) .
  • Solubility : Likely polar aprotic solvents (DMF, THF) due to ether and amine groups.
    Safety : Use NIOSH-approved respirators, nitrile gloves, and chemical goggles to prevent inhalation/skin contact .

Advanced: How is this compound applied in stereoselective polymerization catalysts?

This compound acts as a ligand precursor in copper(II) complexes for mediating MMA (methyl methacrylate) polymerization:

  • Synthesis of Cu complexes : React the amine with CuCl2_2 \cdot2H2_2O in anhydrous ethanol to form [LBCu(μ-Cl)Cl]2_2, which exhibits high activity (TOF > 500 h⁻¹) and isotacticity (~85%) .
  • Optimization : Adjust ligand-to-metal ratios (1:1–2:1) and solvent polarity (toluene vs. THF) to control polymer molecular weight (Mw_w ~50–200 kDa).

Advanced: How to resolve contradictions in catalytic efficiency reported across studies?

Discrepancies may arise from:

  • Impurity profiles : Use HPLC (C18 column, acetonitrile/water gradient) to quantify ligand purity (>98% recommended).
  • Reaction conditions : Systematically vary temperature (25–80°C), initiators (e.g., MMAO vs. AlEt3_3), and monomer concentrations.
  • Spectroscopic validation : Employ EPR to confirm Cu(II) oxidation state and EXAFS to analyze coordination geometry .

Advanced: What role do methoxy and phenoxy groups play in coordination chemistry?

  • Methoxy (-OCH3_3) : Enhances electron donation to the metal center, stabilizing Cu(II) complexes and increasing catalytic turnover .
  • Phenoxy (-OPh) : Introduces steric bulk, influencing polymer tacticity. Comparative studies show phenoxy-substituted ligands yield higher isotacticity (~80%) vs. methoxy-only analogs (~60%) .

Basic: What analytical methods detect trace impurities in synthesized batches?

  • GC-MS : Monitor for unreacted precursors (e.g., 2-phenoxyethyl chloride) using a DB-5 column and EI ionization.
  • ICP-OES : Quantify residual metal catalysts (e.g., Cu < 10 ppm) after purification .

Advanced: How to evaluate its metabolic stability in pharmacological studies?

  • In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS (C18 column, 0.1% formic acid).
  • Stability markers : Monitor demethylation (loss of -OCH3_3) or hydroxylation products using exact mass (m/z 181.1103 for demethylated form) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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